Alinidine hydrobromide
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Overview
Description
It is known for its ability to reduce the slope of diastolic depolarization in sinoatrial tissue and Purkinje fibers, which results in a decrease in heart rate . This compound has been studied for its potential therapeutic applications in conditions such as unstable angina and myocardial infarction .
Preparation Methods
The synthesis of St-567 (hydrobromide) involves several steps. The compound is an N-allyl derivative of clonidine. The synthetic route typically includes the reaction of 2,6-dichlorophenylamine with allyl bromide to form the N-allyl derivative, followed by cyclization with cyanamide to produce the imidazoline ring . The final product is then converted to its hydrobromide salt form.
Industrial production methods for St-567 (hydrobromide) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
St-567 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify the imidazoline ring or the allyl group.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group or the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
St-567 (hydrobromide) has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of bradycardic agents on heart tissue.
Biology: Research on its effects on sinoatrial tissue and Purkinje fibers helps understand cardiac electrophysiology.
Mechanism of Action
St-567 (hydrobromide) exerts its effects by specifically targeting the heart’s sinoatrial tissue and Purkinje fibers. It reduces the slope of diastolic depolarization, leading to a decrease in heart rate. This bradycardic action is highly specific and does not significantly affect other cardiac parameters such as PQ- and QT-intervals . The compound does not interact with α-adrenoceptors, muscarinic receptors, or β-adrenoceptors, indicating a unique mechanism of action .
Comparison with Similar Compounds
St-567 (hydrobromide) is unique compared to other bradycardic agents due to its specific action on sinoatrial tissue and Purkinje fibers without significant effects on other cardiac parameters. Similar compounds include:
Clonidine: An α2-adrenergic agonist with broader cardiovascular effects.
Ivabradine: A selective inhibitor of the funny current (If) in the sinoatrial node, used to treat chronic heart failure and angina.
Verapamil: A calcium channel blocker with broader effects on cardiac and vascular smooth muscle.
St-567 (hydrobromide) stands out due to its high specificity and minimal side effects on other cardiac functions .
Properties
CAS No. |
71306-36-0 |
---|---|
Molecular Formula |
C12H14BrCl2N3 |
Molecular Weight |
351.07 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H |
InChI Key |
JLFOQBZGELKSOT-UHFFFAOYSA-N |
SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br |
Appearance |
Solid powder |
Key on ui other cas no. |
71306-36-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alinidine hydrobromide, Alinidine HBr |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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